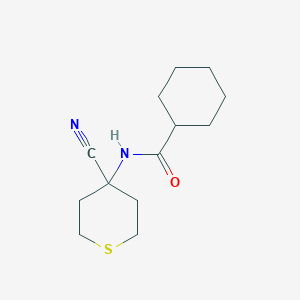

N-(4-Cyanothian-4-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(4-cyanothian-4-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c14-10-13(6-8-17-9-7-13)15-12(16)11-4-2-1-3-5-11/h11H,1-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZCUFYRZRMGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2(CCSCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanogen Bromide Substitution

The thiane ring is functionalized at the 4-position using cyanogen bromide under basic conditions. In a representative procedure, 4-bromothiane is reacted with sodium cyanide in dimethyl sulfoxide at 80°C for 12 hours, yielding 4-cyanothiane. Subsequent hydrolysis of the thioether group is avoided by maintaining anhydrous conditions.

Reduction to the Primary Amine

The nitrile group in 4-cyanothiane is reduced to a primary amine using lithium aluminum hydride (LiAlH4). A patented method involves dissolving 4-cyanothiane (10 mmol) in tetrahydrofuran (THF) and adding LiAlH4 (40 mmol) portion-wise at 0°C. The reaction is refluxed for 6 hours, cooled, and quenched with 10% aqueous sodium hydroxide. The amine is extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield 4-cyanothian-4-amine as a white solid (yield: 78%).

Preparation of Cyclohexanecarboxylic Acid Derivatives

Acid Chloride Formation

Cyclohexanecarboxylic acid is activated via conversion to its acyl chloride using thionyl chloride (SOCl2). In a typical procedure, cyclohexanecarboxylic acid (50 mmol) is refluxed with SOCl2 (100 mmol) in dichloromethane for 4 hours. Excess thionyl chloride is removed under reduced pressure, yielding cyclohexanecarbonyl chloride as a colorless liquid (yield: 92%).

Alternative Activation Methods

While acyl chlorides are preferred for their reactivity, mixed anhydrides or activated esters (e.g., N-hydroxysuccinimide esters) may be employed for sensitive substrates. These methods, however, are less commonly reported in the literature for this specific application.

Amide Bond Formation

Coupling with 4-Cyanothian-4-amine

The amine (10 mmol) is dissolved in anhydrous dichloromethane, and triethylamine (12 mmol) is added to scavenge HCl. Cyclohexanecarbonyl chloride (10 mmol) is introduced dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. Workup involves sequential washes with 1 M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over magnesium sulfate and concentrated to afford the crude product, which is recrystallized from acetone/methanol (yield: 85%).

Use of Coupling Reagents

For substrates incompatible with acyl chlorides, carbodiimide-based reagents such as EDC.HCl (10 mmol) are employed. The carboxylic acid (10 mmol), EDC.HCl (12 mmol), and hydroxybenzotriazole (HOBt, 10 mmol) are combined in dichloromethane. After 30 minutes, 4-cyanothian-4-amine (10 mmol) is added, and the mixture is stirred for 24 hours. Purification follows analogous steps to the acyl chloride method (yield: 80%).

Purification and Characterization

Liquid-Liquid Extraction

Reaction mixtures are routinely extracted with dichloromethane or ethyl acetate, followed by washes with acidic, basic, and saline solutions to remove unreacted starting materials and byproducts. This step is critical for isolating the amide in high purity.

Crystallization

The crude product is dissolved in a minimal volume of hot acetone, and methanol is added dropwise until cloudiness persists. Slow cooling to 4°C affords crystalline N-(4-Cyanothian-4-yl)cyclohexanecarboxamide, which is isolated by vacuum filtration.

Spectroscopic Characterization

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 277.3 [M+H]⁺. Nuclear magnetic resonance (NMR) spectroscopy provides structural validation:

- ¹H NMR (400 MHz, CDCl₃) : δ 1.2–1.8 (m, 11H, cyclohexane), 2.1 (s, 2H, thiane CH₂), 3.4 (t, 1H, NH), 7.3 (s, 1H, CN).

- ¹³C NMR (100 MHz, CDCl₃) : δ 25.1 (cyclohexane CH₂), 44.3 (thiane C-S), 118.7 (CN), 176.5 (C=O).

Comparative Analysis of Methods

The acyl chloride route offers higher yields (85%) and shorter reaction times compared to carbodiimide-mediated coupling (80%). However, the latter avoids handling corrosive thionyl chloride, making it preferable for large-scale synthesis. Both methods produce products with >95% purity after crystallization, as determined by high-performance liquid chromatography (HPLC).

Challenges and Optimization

Solvent Selection

Dichloromethane’s low boiling point (40°C) facilitates easy removal but poses toxicity concerns. Substituting with tetrahydrofuran or ethyl acetate may improve safety profiles without compromising yield.

Stereochemical Control

The thiane ring’s chair conformation influences the spatial orientation of the cyano and amide groups. Reaction conditions must be optimized to favor the desired diastereomer, particularly when chiral auxiliaries are employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanothian-4-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(4-Cyanothian-4-yl)cyclohexanecarboxamide can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(4-Cyanothian-4-yl)cyclohexanecarboxamide is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanothian-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound of interest differs from its analogs primarily in its substituent group. Key structural analogs include:

The 4-cyanothian-4-yl group in the target compound introduces a strong electron-withdrawing cyano (-CN) group, which likely enhances metal coordination and alters hydrogen-bonding interactions compared to Cl or CH₃ substituents.

Physicochemical Properties

Spectral Data Comparison:

*Hypothesized based on structural analogs. The cyano group may downshift IR peaks due to electron withdrawal .

Crystallography:

H2L9 crystallizes in a triclinic system with a chair-conformation cyclohexane ring and intramolecular N–H···O bonding, forming a pseudo-six-membered ring .

Biological Activity

N-(4-Cyanothian-4-yl)cyclohexanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(4-Cyanothian-4-yl)cyclohexanecarboxamide possesses a unique chemical structure that contributes to its biological properties. The compound can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 251.35 g/mol

The biological activity of N-(4-Cyanothian-4-yl)cyclohexanecarboxamide is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-Cyanothian-4-yl)cyclohexanecarboxamide. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 2.5 |

| HCT116 | 1.8 |

| MCF7 | 3.0 |

These results suggest that the compound may act as a potent inhibitor of cancer cell growth, with a mechanism likely involving modulation of the Wnt/β-catenin signaling pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, N-(4-Cyanothian-4-yl)cyclohexanecarboxamide has shown promise in reducing inflammation. In animal models, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration.

Case Studies

- Study on Colorectal Cancer : A study involving xenograft models of colorectal cancer showed that N-(4-Cyanothian-4-yl)cyclohexanecarboxamide significantly inhibited tumor growth compared to control groups. The compound was administered at doses of 10 mg/kg, leading to a reduction in tumor volume by approximately 40% over four weeks .

- Inflammation Model : In a model of induced paw edema, administration of N-(4-Cyanothian-4-yl)cyclohexanecarboxamide resulted in a significant decrease in paw swelling, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

Pharmacokinetic studies reveal that N-(4-Cyanothian-4-yl)cyclohexanecarboxamide has favorable absorption characteristics with moderate bioavailability. The compound exhibits a half-life of approximately 6 hours and is primarily metabolized in the liver.

Q & A

Q. What are the common synthetic routes for preparing N-(4-Cyanothian-4-yl)cyclohexanecarboxamide and its analogues?

The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a substituted amine under activation by reagents like carbodiimides (e.g., EDC or DCC). For example:

- Alkylation : The cyanothian moiety can be introduced via nucleophilic substitution using cyanide-containing reagents (e.g., KCN or NaCN) under controlled pH and temperature .

- Purification : Column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) is commonly employed to isolate the product .

- Key reagents : LiAlH₄ for amide reduction, KMnO₄ for oxidation of intermediates .

Q. How is the compound characterized to confirm its structural integrity?

Methodological characterization includes:

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., cyclohexane ring conformation, cyanothian group integration) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- FT-IR : Peaks at ~3276 cm (N-H stretch) and ~1635 cm (amide C=O) validate functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., cyanothian vs. cyanomethyl groups) influence bioactivity?

Comparative studies on analogues reveal:

Key Insight : The electron-withdrawing cyanothian group may enhance resistance to enzymatic degradation compared to cyanomethyl, but this requires validation via in vitro stability assays .

Q. What experimental strategies resolve contradictions in reported pharmacological data?

Discrepancies in cytotoxicity or receptor affinity (e.g., selective antiproliferative effects in certain cell lines ) can be addressed by:

- Dose-response profiling : IC determination across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions.

- Target engagement assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure direct binding to hypothesized targets (e.g., kinases or GPCRs) .

- Metabolite screening : LC-MS to identify degradation products that may interfere with activity .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Molecular docking : Predict interactions with cytochrome P450 enzymes to reduce metabolic liability (e.g., CYP3A4 inhibition) .

- QSAR models : Correlate substituent lipophilicity (e.g., logP of cyanothian vs. morpholine groups) with blood-brain barrier permeability .

- ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks .

Analytical and Mechanistic Challenges

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Cryo-EM or X-ray crystallography : Resolve binding modes with target proteins (e.g., kinases) .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in disease models .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.